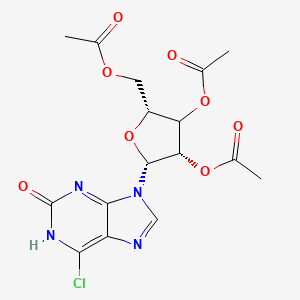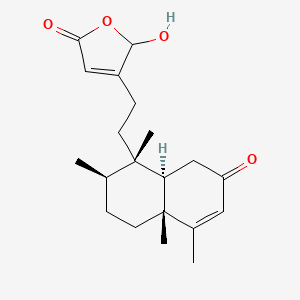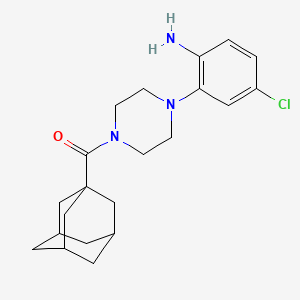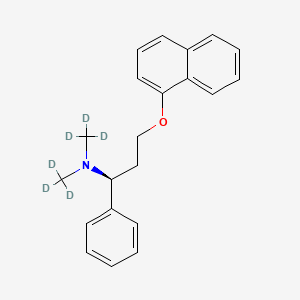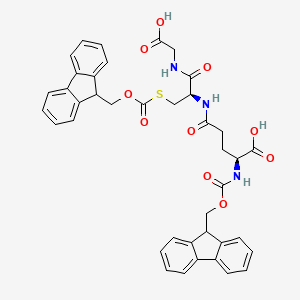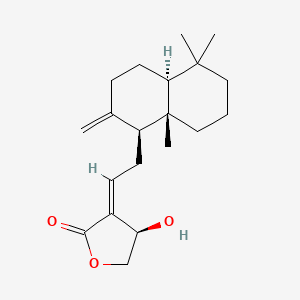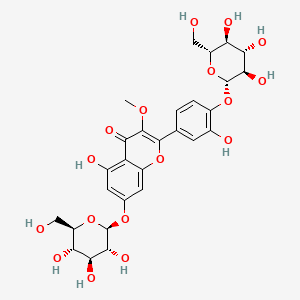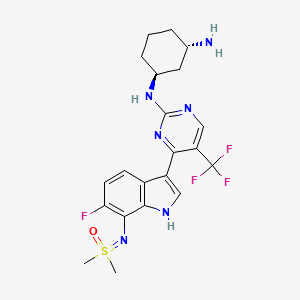
Aptab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
APTAB is synthesized through a series of chemical reactions involving the introduction of an anthracene moiety into a propyltrimethyl ammonium bromide structure. The synthesis typically involves the following steps:
Formation of the Anthracene Derivative: Anthracene is reacted with a suitable alkylating agent to introduce a propyl group.
Quaternization: The resulting compound is then quaternized with trimethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
APTAB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The bromide ion in this compound can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like silver nitrate or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution can result in various quaternary ammonium salts .
Aplicaciones Científicas De Investigación
APTAB has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane dynamics and interactions.
Biology: Helps in visualizing and tracking cellular processes involving membranes.
Industry: Utilized in the development of biosensors and other analytical tools .
Mecanismo De Acción
APTAB exerts its effects through fluorescence quenching. The anthracene moiety in this compound interacts with specific molecules in the membrane, leading to a reduction in fluorescence intensity. This interaction allows researchers to study the localization and behavior of anthracene-labeled molecules in various environments .
Comparación Con Compuestos Similares
Similar Compounds
3-(9-Anthracene)propyltrimethyl Ammonium Chloride: Similar structure but with a chloride ion instead of bromide.
9-Anthracenecarboxylic Acid: Contains an anthracene moiety but lacks the quaternary ammonium group.
Uniqueness
APTAB is unique due to its specific structure, which combines the fluorescent properties of anthracene with the cationic nature of the quaternary ammonium group. This combination makes it highly effective as a membrane probe, providing distinct advantages in fluorescence-based studies .
Propiedades
Fórmula molecular |
C20H24BrN |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
3-anthracen-9-ylpropyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C20H24N.BrH/c1-21(2,3)14-8-13-20-18-11-6-4-9-16(18)15-17-10-5-7-12-19(17)20;/h4-7,9-12,15H,8,13-14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QTMSFTSLWQZCOC-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCC1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


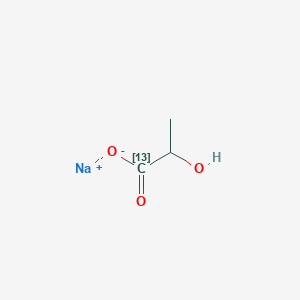
![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
